Cas no 112089-60-8 (methyl 6-aminoquinoline-2-carboxylate)
methyl 6-aminoquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Quinolinecarboxylicacid, 6-amino-, methyl ester
- 2-Quinolinecarboxylicacid,6-amino-,methylester(9CI)
- methyl 6-aminoquinoline-2-carboxylate
- 112089-60-8
- EN300-9462538
- AKOS000319926
- CS-0376380
- MB06122
- SCHEMBL3364644
-
- MDL: MFCD08436464
- Inchi: 1S/C11H10N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,12H2,1H3
- InChI Key: BVRJBSWISQULSV-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=C2C=C(C=CC2=N1)N)=O
Computed Properties
- Exact Mass: 202.0743
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- PSA: 65.21
- LogP: 2.18480
methyl 6-aminoquinoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9462538-1g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 1g |
$1070.0 | 2023-09-01 | ||
| Enamine | EN300-9462538-5g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 5g |
$3105.0 | 2023-09-01 | ||
| Enamine | EN300-9462538-10g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 10g |
$4606.0 | 2023-09-01 | ||
| Enamine | EN300-9462538-0.05g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 95% | 0.05g |
$900.0 | 2024-05-21 | |
| Enamine | EN300-9462538-0.1g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 95% | 0.1g |
$943.0 | 2024-05-21 | |
| Enamine | EN300-9462538-0.25g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 95% | 0.25g |
$985.0 | 2024-05-21 | |
| Enamine | EN300-9462538-0.5g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 95% | 0.5g |
$1027.0 | 2024-05-21 | |
| Enamine | EN300-9462538-1.0g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 95% | 1.0g |
$1070.0 | 2024-05-21 | |
| Enamine | EN300-9462538-2.5g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 95% | 2.5g |
$2100.0 | 2024-05-21 | |
| Enamine | EN300-9462538-5.0g |
methyl 6-aminoquinoline-2-carboxylate |
112089-60-8 | 95% | 5.0g |
$3105.0 | 2024-05-21 |
methyl 6-aminoquinoline-2-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on methyl 6-aminoquinoline-2-carboxylate
Methyl 6-Aminoquinoline-2-Carboxylate (CAS No. 112089-60-8): Properties, Applications, and Market Insights
Methyl 6-aminoquinoline-2-carboxylate (CAS No. 112089-60-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This quinoline derivative, characterized by its methyl ester and amino functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, C11H10N2O2, offers unique reactivity patterns, making it valuable for designing novel drug candidates and functional materials.
The compound's physicochemical properties include a molecular weight of 202.21 g/mol and typical quinoline characteristics such as moderate solubility in polar organic solvents. Researchers particularly value its electron-rich aromatic system, which facilitates various coupling reactions in medicinal chemistry. Recent studies highlight its potential as a building block for fluorescent probes and bioactive molecules, aligning with current trends in targeted drug delivery systems.
In pharmaceutical applications, methyl 6-aminoquinoline-2-carboxylate serves as a precursor for developing antimalarial agents and anticancer compounds. The quinoline core structure mimics natural alkaloids, enabling interactions with biological targets. Its ester functionality allows for straightforward derivatization, addressing the growing demand for modular synthetic approaches in drug discovery. These features respond to frequent search queries about "quinoline-based drug development" and "modified ester pharmaceuticals."
The material science field utilizes this compound for creating organic semiconductors and coordination polymers. Its conjugated system and nitrogen atoms enable interesting photophysical properties, relevant to OLED technology and sensor development. This connects with trending searches for "organic electronic materials" and "functional quinoline derivatives," demonstrating the compound's cross-disciplinary importance.
Market analysis indicates steady growth in demand for specialty quinoline compounds, driven by pharmaceutical R&D and advanced material applications. The global market for fine chemicals containing functionalized heterocycles like methyl 6-aminoquinoline-2-carboxylate shows particular expansion in Asia-Pacific research hubs. Current synthesis protocols emphasize greener chemistry approaches, reflecting industry shifts toward sustainable production methods.
Quality control of CAS 112089-60-8 typically involves HPLC analysis and spectroscopic verification (NMR, MS). Storage recommendations include protection from light and moisture at controlled temperatures. These handling protocols address common laboratory questions about "quinoline derivative stability" and "characterization of aminoquinoline esters."
Recent patent literature reveals innovative applications of 6-aminoquinoline-2-carboxylate derivatives in photodynamic therapy and as kinase inhibitors. The compound's structural flexibility enables diverse modifications, making it valuable for intellectual property development in medicinal chemistry. This aspect responds to frequent inquiries about "patented quinoline scaffolds" in pharmaceutical innovation.
Environmental and safety assessments show that methyl 6-aminoquinoline-2-carboxylate requires standard laboratory precautions. While not classified as hazardous, proper handling procedures should be followed, similar to other fine chemicals. This information addresses common search concerns about "chemical safety profiles" and "laboratory handling guidelines."
The compound's synthesis typically involves esterification of 6-aminoquinoline-2-carboxylic acid, with modern methods focusing on catalytic efficiency and atom economy. Process optimization studies frequently cite this transformation when discussing "green chemistry approaches to heterocyclic esters."
Looking forward, methyl 6-aminoquinoline-2-carboxylate maintains relevance in multiple research domains. Its applications in therapeutic development and functional materials continue to expand, particularly in areas like targeted cancer therapies and organic electronics. The compound exemplifies how fundamental heterocyclic chemistry enables cutting-edge technological advancements across disciplines.
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